
Chrysene, 5-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 5-(bromomethyl)- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Br. Chrysene itself consists of four fused benzene rings and is a natural constituent of coal tar. The addition of a bromomethyl group at the 5-position of chrysene introduces unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chrysene, 5-(bromomethyl)- can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs under reflux conditions in a non-polar solvent like carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the benzylic position of chrysene, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
While specific industrial production methods for chrysene, 5-(bromomethyl)- are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chrysene, 5-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN2 mechanism).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess to drive the reaction to completion.
Oxidation: Conducted in aqueous or mixed solvent systems, often under acidic conditions to facilitate the oxidation process.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent, usually under an inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include hydroxymethyl chrysene, aminomethyl chrysene, or thiomethyl chrysene.
Oxidation: The primary product is 5-carboxychrysene.
Reduction: The main product is 5-methylchrysene.
Applications De Recherche Scientifique
Chrysene, 5-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the study of PAH derivatives and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, where its unique reactivity can be leveraged to introduce specific functional groups into target molecules.
Mécanisme D'action
The mechanism of action of chrysene, 5-(bromomethyl)- largely depends on the specific chemical or biological context in which it is used. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution and transformation reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Comparaison Avec Des Composés Similaires
Chrysene, 5-(bromomethyl)- can be compared with other brominated PAHs and chrysene derivatives:
5-Methylchrysene: Similar in structure but lacks the bromine atom, resulting in different reactivity and biological activity.
5-Hydroxychrysene: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and potential biological effects.
5-Nitrochrysene: Contains a nitro group, which significantly alters its reactivity and toxicity compared to the bromomethyl derivative.
Conclusion
Chrysene, 5-(bromomethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
Propriétés
Numéro CAS |
85083-61-0 |
|---|---|
Formule moléculaire |
C19H13Br |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
5-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2 |
Clé InChI |
UGKCDSOEXQNEQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


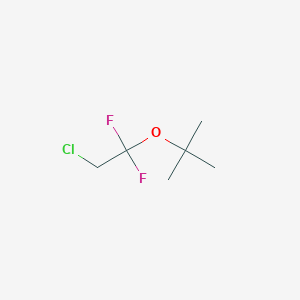
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
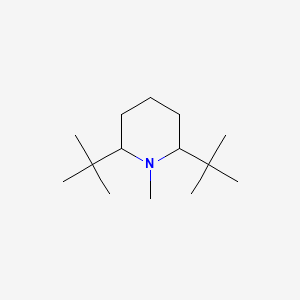
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
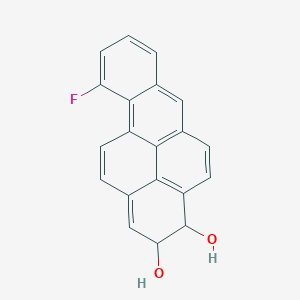
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
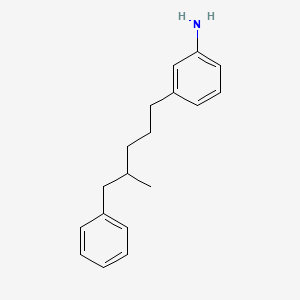
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
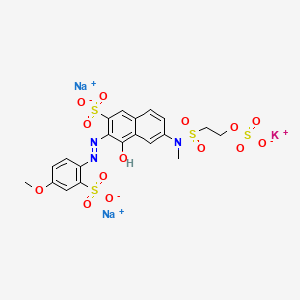
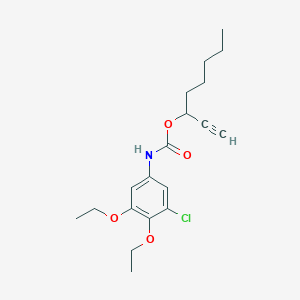
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
